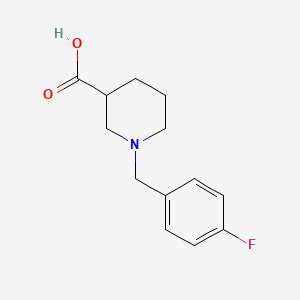

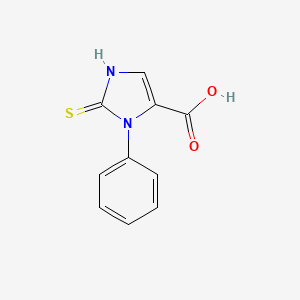

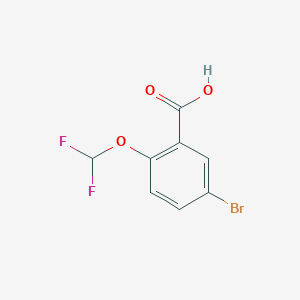

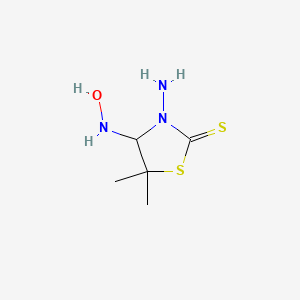

![molecular formula C12H16N4 B1276159 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine CAS No. 3524-27-4](/img/structure/B1276159.png)

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Vue d'ensemble

Description

The compound "1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been synthesized and studied for various potential applications, including their binding to DNA and inhibition of enzymes relevant to diseases such as diabetes .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions that can be performed in a one-pot operation. For instance, a four-component strategy has been developed to synthesize a series of benzylidene aralkyl/allyl/propargyl thio pyrazolyl-1,2,4-triazol-4-amines, which are structurally related to the compound of interest . Similarly, aminoalkylation reactions have been used to prepare pyrazoles with aminoalkyl groups at position 4, which is a key step in the synthesis of compounds with a dimethylamino group at the benzyl position .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods, including FT-IR, NMR, and ESI-MS. Single-crystal X-ray diffraction (XRD) is also a powerful tool to determine the precise molecular geometry of these compounds . The presence of a dimethylamino group can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, depending on their substituents. For example, reactions with CO-H2 mixtures can lead to dinuclear pyrazolate-bridged tetracarbonyl compounds . The presence of a dimethylamino group can also facilitate transformations, such as the formation of pyrazolo[3,4-d]pyrimidines when reacting with amines . These reactions expand the chemical diversity and potential applications of pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, can be influenced by their substituents. For example, the introduction of aminoalkyl groups can lead to water-soluble pyrazolate rhodium(I) complexes . The electronic properties, such as the energy values of sigma to sigma-star and sigma to pi-star transitions, can be indicative of the compound's reactivity. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .

Applications De Recherche Scientifique

Generation of Structurally Diverse Compounds

- Use in Synthesis and Derivative Formation: A ketonic Mannich base derived from 2-acetylthiophene was used as a starting material in alkylation and ring closure reactions, leading to the generation of a diverse library of compounds, including various derivatives like dithiocarbamates, thioethers, and monocyclic NH-azoles such as pyrazole (Roman, 2013).

Synthesis and Biological Activities

- Synthesis and Potential Biological Activities: A new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were synthesized, displaying anti-inflammatory activity and action against bacterial and fungal strains. This highlights the potential of these derivatives in the field of medicinal chemistry (Kendre, Landge, Jadhav, & Bhusare, 2013).

Chemical Reactivity and Applications

- Reactivity in Chemical Reactions: Research into the reactivity of pyrazole derivatives, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has shown potential for the development of novel antipsychotic agents. This demonstrates the versatility of such compounds in generating new pharmacological profiles (Wise et al., 1987).

Antibacterial and Antifungal Activities

- Antibacterial and Antifungal Properties: Various derivatives of 1H-pyrazole have been synthesized and tested for their antibacterial activities against Gram-positive and Gram-negative bacteria. This underscores the significance of these compounds in developing new antimicrobial agents (Bildirici, Şener, & Tozlu, 2007).

Application in Drug Synthesis

- Drug Synthesis and Inhibition Properties: The synthesis of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives has been explored for inhibiting prostate cancer antigen-1 (PCA-1/ALKBH3), indicating their application in anti-prostate cancer drug development (Nakao et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-15(2)11-5-3-10(4-6-11)9-16-12(13)7-8-14-16/h3-8H,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURZXYPEYWICFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407043 | |

| Record name | 1-{[4-(Dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3524-27-4 | |

| Record name | 1-[[4-(Dimethylamino)phenyl]methyl]-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[4-(Dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

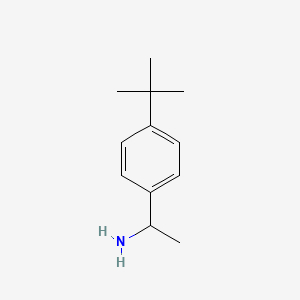

![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)